2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol
Overview
Description
The compound “2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol” is a derivative of trifluoromethylpyridine . Trifluoromethylpyridines are important structural motifs found in various natural products, drug molecules, vitamins, and materials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives is an important research topic in the agrochemical, pharmaceutical, and functional materials fields . For instance, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Scientific Research Applications
Synthesis and Reactivity
- Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate was synthesized from 3-aminopyridine, showcasing the compound's potential as a precursor in organic synthesis (Zhang Zhong-tao, 2011).
- A study on the reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles presented the formation of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives, highlighting the compound's versatility in chemical reactions (Xianfu Li et al., 2006).
Complexation and Coordination Chemistry
- The compound reacted with pyridine-2-carbaldehyde to produce ligands that were then used to form complexes with Cu(II) and Cd(II), which were characterized and analyzed for their potential interactions with biomolecules, demonstrating its use in coordination chemistry and potential biological applications (Z. Mardani et al., 2019).
Material Science and Catalysis
- A practical enzymatic process was developed for the preparation of a chiral intermediate using the compound, highlighting its role in green chemistry and industrial applications (Xiang Guo et al., 2017).
- The synthesis of new Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines from the compound showed its utility in creating novel heterocyclic compounds with potential applications in drug discovery and material science (H. El-Kashef et al., 2010).
Biological Activity
- Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones were synthesized, indicating the compound's potential role in the development of biologically active molecules (O. Bekircan, H. Bektaş, 2008).
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O/c1-2-16(3-4-17)9-8(11)5-7(6-15-9)10(12,13)14/h5-6,17H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIDLQXHWJVYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175327 | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethylamino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-21-5 | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethylamino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethylamino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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